2-Bromo-6-methoxy-3-nitrophenol spectral data (NMR, IR, Mass Spec)
2-Bromo-6-methoxy-3-nitrophenol spectral data (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-6-methoxy-3-nitrophenol
This guide provides a detailed analysis of the expected spectral data for 2-Bromo-6-methoxy-3-nitrophenol (CAS: 854733-39-4), a substituted aromatic compound with applications in organic synthesis and as a potential pharmaceutical intermediate.[1] For researchers and drug development professionals, a thorough understanding of this molecule's spectral signature is paramount for its identification, purity assessment, and structural confirmation. This document will delve into the theoretical underpinnings and practical interpretation of its Mass Spectrometry, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.
Molecular Structure and Predicted Spectroscopic Behavior
2-Bromo-6-methoxy-3-nitrophenol is a trisubstituted benzene ring containing a hydroxyl (-OH), a methoxy (-OCH₃), a bromine (-Br), and a nitro (-NO₂) group. The molecular formula is C₇H₆BrNO₄, and the molecular weight is approximately 248.03 g/mol .[2][3]
The interplay of these functional groups dictates the molecule's electronic environment and, consequently, its spectral characteristics.
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Electron-Donating Groups: The hydroxyl and methoxy groups are activating, electron-donating groups (EDGs) that increase electron density in the aromatic ring, particularly at the ortho and para positions.
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Electron-Withdrawing Groups: The nitro group and bromine are deactivating, electron-withdrawing groups (EWGs) that pull electron density from the ring.
This electronic push-pull mechanism creates a unique and predictable signature in each spectroscopic technique.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues.
Expected Mass Spectrum
For 2-Bromo-6-methoxy-3-nitrophenol, the electron ionization (EI) mass spectrum is predicted to exhibit several key features:
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Molecular Ion (M⁺) Peak: A prominent molecular ion peak will be observed. Due to the presence of a single bromine atom, this peak will appear as a doublet. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] Therefore, we expect to see two peaks of almost equal intensity at m/z = 247 (for the C₇H₆⁷⁹BrNO₄ ion) and m/z = 249 (for the C₇H₆⁸¹BrNO₄ ion). This M/M+2 pattern is a definitive indicator of a monobrominated compound.[5]
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Key Fragmentation Patterns: The fragmentation is driven by the stability of the resulting ions and neutral losses.
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Loss of Methyl Radical ([M-15]⁺): Cleavage of the methoxy group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 232/234.
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Loss of Nitric Oxide ([M-30]⁺): Nitroarenes often undergo rearrangement and lose nitric oxide (•NO), which would yield a fragment at m/z 217/219.
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Loss of Nitro Group ([M-46]⁺): Direct cleavage of the C-N bond can result in the loss of a nitro radical (•NO₂), giving a significant fragment at m/z 201/203.
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Loss of Bromine ([M-79/81]⁺): Cleavage of the C-Br bond would result in an ion at m/z 168.
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Aryl Ether Cleavage: Aryl ethers can cleave at the C-O bond beta to the aromatic ring, which could lead to further fragmentation pathways.[6]
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Data Summary: Predicted Mass Spectrum
| m/z (Predicted) | Assignment | Notes |
| 247 / 249 | [M]⁺ (Molecular Ion) | Doublet peak with ~1:1 intensity ratio, characteristic of Bromine. |
| 232 / 234 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 217 / 219 | [M - NO]⁺ | Common fragmentation for nitroaromatics. |
| 201 / 203 | [M - NO₂]⁺ | Loss of the nitro group. |
| 168 | [M - Br]⁺ | Loss of a bromine radical. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expected IR Spectrum
The IR spectrum of 2-Bromo-6-methoxy-3-nitrophenol will be complex but highly informative. The key is to identify the characteristic absorption bands for each functional group, noting shifts due to electronic effects and potential hydrogen bonding.
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O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the phenolic hydroxyl group. The broadness suggests intermolecular hydrogen bonding. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group's oxygen is also possible, which can shift this band to a lower frequency.[7]
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C-H Stretches:
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Aromatic C-H: Weak to medium sharp peaks are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
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Aliphatic C-H: The methyl group of the methoxy function will show stretching vibrations in the 2850-2960 cm⁻¹ region.
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N-O Stretch (Nitro Group): The nitro group is a strong absorber and will display two distinct, strong stretching bands:
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Asymmetric stretch: 1500-1560 cm⁻¹
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Symmetric stretch: 1335-1385 cm⁻¹ These are among the most characteristic peaks in the spectrum.[8]
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C=C Aromatic Stretch: Several medium to sharp bands will appear in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring.
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C-O Stretches:
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Aryl Ether (Ar-O-CH₃): A strong, characteristic band for the asymmetric C-O-C stretch is expected around 1200-1275 cm⁻¹ , and a symmetric stretch near 1020-1075 cm⁻¹ .
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Phenolic (Ar-O-H): A strong C-O stretching band will be present around 1200 cm⁻¹ .
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C-Br Stretch: The C-Br stretching vibration is expected in the far IR region, typically between 500-690 cm⁻¹ .
Data Summary: Predicted IR Absorptions
| Wavenumber (cm⁻¹) (Predicted) | Functional Group Vibration | Expected Intensity |
| 3200-3500 | O-H Stretch (Phenol) | Strong, Broad |
| 3030-3100 | Aromatic C-H Stretch | Medium to Weak |
| 2850-2960 | Aliphatic C-H Stretch (Methoxy) | Medium |
| 1500-1560 | Asymmetric NO₂ Stretch | Strong |
| 1450-1600 | Aromatic C=C Stretch | Medium, Sharp |
| 1335-1385 | Symmetric NO₂ Stretch | Strong |
| 1200-1275 | Asymmetric C-O-C Stretch (Aryl Ether) | Strong |
| 500-690 | C-Br Stretch | Medium to Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For 2-Bromo-6-methoxy-3-nitrophenol, we will analyze both ¹H and ¹³C NMR.
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum will be simple, showing two signals corresponding to the two protons on the benzene ring.
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Aromatic Protons (2H): There are two protons on the ring at positions 4 and 5. They are adjacent to each other and will therefore appear as two doublets due to spin-spin coupling.
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The proton at C4 is ortho to the electron-withdrawing nitro group and will be shifted downfield.
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The proton at C5 is ortho to the electron-donating methoxy group and will be shifted upfield relative to the C4 proton.
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We predict two doublets in the range of δ 7.0-8.0 ppm . The coupling constant (J) between them should be in the typical range for ortho coupling (7-9 Hz).
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Hydroxyl Proton (1H): The phenolic proton will appear as a broad singlet. Its chemical shift is highly variable and depends on concentration and solvent, but it typically appears between δ 5.0-10.0 ppm .
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Methoxy Protons (3H): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm .
¹³C NMR Spectrum Analysis
A proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. Due to the lack of symmetry, all 7 carbon atoms in the molecule are unique and should produce 7 distinct signals.[9]
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Aromatic Carbons (6C): The chemical shifts are influenced by the attached substituents.
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C-O (Phenol & Methoxy): The carbons directly attached to oxygen (C1 and C2) will be significantly deshielded and appear far downfield, likely in the δ 145-160 ppm range.
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C-NO₂: The carbon bearing the nitro group (C3) will also be deshielded, appearing in the δ 130-150 ppm range.
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C-Br: The carbon attached to bromine (C6) will be shifted to the δ 110-125 ppm range.
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C-H: The two carbons bonded to hydrogen (C4 and C5) will appear in the typical aromatic region of δ 110-130 ppm .
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Methoxy Carbon (1C): The methyl carbon of the methoxy group will appear upfield, typically in the δ 55-60 ppm region.
Data Summary: Predicted NMR Spectra
¹H NMR
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.0 - 8.0 | Doublet | 1H | Aromatic C-H |
| 7.0 - 8.0 | Doublet | 1H | Aromatic C-H |
| 5.0 - 10.0 | Broad Singlet | 1H | Phenolic -OH |
| 3.8 - 4.0 | Singlet | 3H | Methoxy -OCH₃ |
¹³C NMR
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
|---|---|
| 145 - 160 | C-OH / C-OCH₃ |
| 130 - 150 | C-NO₂ |
| 110 - 130 | Aromatic C-H |
| 110 - 125 | C-Br |
| 55 - 60 | Methoxy -OCH₃ |
Experimental Protocols
Acquiring high-quality spectral data requires meticulous sample preparation and adherence to standardized instrument protocols.
Methodology for Spectroscopic Analysis
Caption: General workflow for comprehensive spectroscopic analysis.
Integrated Spectral Analysis
The true power of spectroscopy lies in integrating data from all three techniques to build a self-validating confirmation of the molecular structure.
Caption: Logical relationship for integrated spectral data confirmation.
The MS data will confirm the molecular weight and the presence of one bromine atom. The IR spectrum will verify the presence of the key hydroxyl, nitro, and aryl ether functional groups. Finally, the ¹H and ¹³C NMR spectra will elucidate the precise arrangement of these groups on the aromatic ring and confirm the overall carbon-hydrogen framework. Together, these techniques provide an unambiguous identification of 2-Bromo-6-methoxy-3-nitrophenol.
References
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Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]
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Flett, M. St. C. Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Transactions of the Faraday Society, 1948. [Link]
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Randall, H. M., et al. The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 1949. [Link]
-
Chemistry LibreTexts. 19.5: Carbon-13 NMR. [Link]
- Griffiths, P. R. & de Haseth, J. A. Fourier Transform Infrared Spectrometry. John Wiley & Sons, 2007.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
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University of Calgary. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
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Mass Spectrometry Blog. Fragmentation of Aryl Ethers. [Link]
Sources
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- 3. 2-Bromo-6-methoxy-3-nitrophenol | 854733-39-4 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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